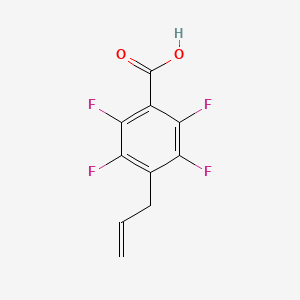

4-Allyl-2,3,5,6-tetrafluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c1-2-3-4-6(11)8(13)5(10(15)16)9(14)7(4)12/h2H,1,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INABVTWXXDFTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381398 | |

| Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79538-02-6 | |

| Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 4-Allyl-2,3,5,6-tetrafluorobenzoic acid

CAS Number: 79538-02-6

This technical guide provides a comprehensive overview of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, a specialty chemical with applications in research, particularly in the field of proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of the allyl group and the tetrafluorinated phenyl ring imparts unique chemical characteristics, making it a valuable building block in organic synthesis and a tool for chemical biology.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 79538-02-6 | [1] |

| Molecular Formula | C₁₀H₆F₄O₂ | [1] |

| Molecular Weight | 234.15 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 88 °C | Commercial catalogs |

| Boiling Point | 130 °C at 2 mmHg | Commercial catalogs |

| SMILES | C=CCC1=C(F)C(F)=C(C(=O)O)C(F)=C1F | [2] |

| InChI | InChI=1S/C10H6F4O2/c1-2-3-4-6(11)8(13)5(10(15)16)9(14)7(4)12/h2H,1,3H2,(H,15,16) | [2] |

Synthesis and Experimental Protocols

A potential synthetic pathway involves the palladium-catalyzed allylation of a tetrafluorobenzoic acid precursor. The Tsuji-Trost reaction, a well-established palladium-catalyzed allylation of nucleophiles, provides a framework for this proposed synthesis.[3]

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol (Hypothetical):

-

Formation of the Organometallic Reagent: A solution of a suitable tetrafluorobenzoic acid precursor (e.g., 4-bromo-2,3,5,6-tetrafluorobenzoic acid) in an anhydrous etheral solvent (e.g., THF or diethyl ether) would be treated with a Grignard reagent formation promoter like magnesium turnings, or converted to an organozinc reagent.

-

Palladium-Catalyzed Cross-Coupling: The freshly prepared organometallic reagent would then be added to a solution containing a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and an allyl halide (e.g., allyl bromide) in an appropriate solvent.

-

Reaction Monitoring and Work-up: The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture would be quenched with a dilute acid solution and extracted with an organic solvent.

-

Purification: The crude product would be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive set of spectra is not publicly available, some information can be inferred or is mentioned in databases.

Table 2: Expected and Available Spectroscopic Data

| Technique | Data | Source/Prediction |

| FTIR | An FTIR spectrum is available in the SpectraBase database. Characteristic peaks would include C=O stretching (carboxylic acid), C=C stretching (allyl and aromatic), and C-F stretching. | [4] |

| ¹H NMR | Expected signals for the allyl group (multiplets around 5-6 ppm and a doublet around 3.5 ppm) and the carboxylic acid proton (a broad singlet). | Predicted |

| ¹³C NMR | Expected signals for the carboxylic acid carbonyl carbon, aromatic carbons (with C-F coupling), and the three distinct carbons of the allyl group. | Predicted |

| ¹⁹F NMR | Expected to show signals corresponding to the four fluorine atoms on the aromatic ring, likely exhibiting complex coupling patterns. | Predicted |

| Mass Spec. | Predicted m/z for [M+H]⁺ is 235.0377 and for [M-H]⁻ is 233.0231. | [2] |

Applications in Research and Drug Development

The unique structural features of this compound make it a compound of interest for various applications in scientific research and drug discovery.

Proteomics Research

Commercial suppliers indicate that this compound is a specialty product for proteomics research.[1] The allyl group can serve as a reactive handle for bioconjugation or for the development of chemical probes. The tetrafluorophenyl group can enhance the binding affinity and selectivity of molecules to their biological targets.

Potential Proteomics Application Workflow:

Caption: Hypothetical workflow for the use in chemical proteomics.

Drug Discovery and Development

Fluorinated benzoic acids are important scaffolds in medicinal chemistry. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, such as its metabolic stability, lipophilicity, and binding affinity. The allyl group provides a site for further chemical modification, allowing for the synthesis of a diverse library of compounds for screening.

While there are no specific drugs or clinical candidates reported to be derived from this compound, its structural motifs are relevant to the design of inhibitors for various enzymes and receptors. For instance, fluorinated aromatic compounds have been explored as inhibitors of protein tyrosine phosphatases and other enzymes.

Safety Information

Detailed toxicological data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated organic compound with potential applications in proteomics and drug discovery. Its synthesis can be approached through modern cross-coupling methodologies. Further research is needed to fully elucidate its biological activities and to explore its potential as a tool for chemical biology and as a building block for novel therapeutics. This guide provides a foundational understanding of this compound for researchers and professionals in the field.

References

A Comprehensive Technical Guide to 4-Allyl-2,3,5,6-tetrafluorobenzoic acid: Properties, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines plausible synthetic and analytical methodologies, and explores its potential applications in drug development, including a hypothetical signaling pathway based on the activities of structurally related compounds.

Core Physicochemical and Structural Data

This compound is a solid organic compound characterized by a tetrafluorinated benzene ring, a carboxylic acid group, and an allyl substituent. The high degree of fluorination significantly influences its electronic properties and potential biological activity.

| Property | Value | Reference |

| Molecular Weight | 234.15 g/mol | [1][2] |

| Molecular Formula | C₁₀H₆F₄O₂ | [1] |

| CAS Number | 79538-02-6 | [1] |

| Canonical SMILES | C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | [3] |

| InChI Key | INABVTWXXDFTOB-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 2.9 | [3] |

| Appearance | Solid (predicted) | |

| Purity | Typically >97% | [2] |

Plausible Experimental Protocols

Synthesis of this compound

This proposed synthesis involves a two-step process: the allylation of a suitable tetrafluorobenzene derivative followed by carboxylation.

Step 1: Allylation of Pentafluorobenzene

-

Materials: Pentafluorobenzene, Allylmagnesium bromide solution (in diethyl ether), anhydrous diethyl ether, 1 M Hydrochloric acid.

-

Procedure:

-

To a stirred solution of pentafluorobenzene (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon) at -78°C, slowly add a solution of allylmagnesium bromide (1.1 equivalents) in diethyl ether.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-allyl-2,3,4,5,6-pentafluorobenzene.

-

Step 2: Carboxylation of 1-allyl-2,3,4,5,6-pentafluorobenzene

-

Materials: 1-allyl-2,3,4,5,6-pentafluorobenzene, n-Butyllithium (n-BuLi) solution (in hexanes), dry ice (solid CO₂), anhydrous tetrahydrofuran (THF), 1 M Hydrochloric acid.

-

Procedure:

-

Dissolve 1-allyl-2,3,4,5,6-pentafluorobenzene (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78°C.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) while maintaining the temperature at -78°C.

-

Stir the mixture for 2 hours at -78°C.

-

Add an excess of crushed dry ice to the reaction mixture.

-

Allow the mixture to warm to room temperature overnight.

-

Quench the reaction with 1 M hydrochloric acid and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Analytical Characterization

The synthesized compound can be characterized using a variety of standard analytical techniques for organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the allyl and aromatic protons and carbons, and ¹⁹F NMR will be crucial for confirming the fluorine substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-F and C=C bonds.

-

Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and thermal stability of the compound.

Potential Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6][7] The tetrafluorinated phenyl ring in this compound makes it an attractive scaffold for the development of novel therapeutic agents. The allyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

While the specific biological activity of this compound has not been extensively reported, structurally related benzoic acid derivatives have shown activity as inhibitors of enzymes such as influenza neuraminidase and as antagonists for receptors like VLA-4.[8][9]

Hypothetical Signaling Pathway Inhibition

Based on the known activities of other substituted benzoic acid derivatives in inhibiting protein-protein interactions and enzymatic activity, a hypothetical mechanism of action for a derivative of this compound could involve the inhibition of a key signaling pathway implicated in disease, such as a mitogen-activated protein kinase (MAPK) cascade. The following diagram illustrates a hypothetical workflow for screening such a compound.

Caption: A logical workflow for the discovery of a preclinical candidate.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a derivative of this compound.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion

This compound represents a valuable building block for the synthesis of novel organic molecules. Its unique combination of a reactive allyl group and an electron-deficient tetrafluorinated aromatic ring provides a versatile platform for creating diverse chemical entities with potential applications in drug discovery and materials science. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. 4-Allyl-2,3,5,6-tetrafluorobenzoicacid , 97% , 79538-02-6 - CookeChem [cookechem.com]

- 3. PubChemLite - this compound (C10H6F4O2) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Allyl-2,3,5,6-tetrafluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Allyl-2,3,5,6-tetrafluorobenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, and available physicochemical properties. Due to the limited publicly available data, this document also highlights areas where further research is required to fully characterize this compound and explore its potential applications, particularly in drug development.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by a tetrafluorinated phenyl ring and an allyl group at the 4-position.

Chemical Structure

The chemical structure of this compound is presented below. The IUPAC name is this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is provided in Table 1. It is important to note that much of the quantitative data is based on computational predictions and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₄O₂ | [1][2] |

| Molecular Weight | 234.15 g/mol | [1][2] |

| CAS Number | 79538-02-6 | [1][2] |

| Predicted XlogP | 2.9 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

| Predicted Exact Mass | 234.03042 g/mol | PubChem |

| Predicted Monoisotopic Mass | 234.03042 g/mol | PubChem |

| Predicted Topological Polar Surface Area | 37.3 Ų | PubChem |

| Predicted Heavy Atom Count | 16 | PubChem |

| Predicted Complexity | 288 | PubChem |

Synthesis and Experimental Protocols

A potential, though unverified, synthetic approach could involve the following conceptual steps:

References

An In-depth Technical Guide on the Physical Properties of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound. It is important to note that while basic molecular information is available, detailed experimental data on its physical properties are limited in publicly accessible literature.

Core Physical and Chemical Data

This compound is a fluorinated aromatic carboxylic acid. The presence of the allyl group and the tetrafluorinated benzene ring imparts unique chemical characteristics that are of interest in various research and development applications, including as a building block in medicinal chemistry.

A summary of the available quantitative data is presented in Table 1. It is critical to highlight that some of the data, particularly regarding partitioning and spatial conformation, are predicted values derived from computational models.

Table 1: Summary of Physical and Chemical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₄O₂ | [1][2][3] |

| Molecular Weight | 234.15 g/mol | [2][3] |

| Monoisotopic Mass | 234.0304 Da | [1] |

| Predicted XlogP | 2.9 | [1] |

| Predicted Collision Cross Section ([M-H]⁻) | 138.8 Ų | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly described in the available search results. However, standard methodologies for characterizing a novel or synthesized compound would typically be employed. A general workflow for such a characterization is outlined below.

Caption: Workflow for Physicochemical Property Determination.

-

Melting Point: A calibrated melting point apparatus would be used. A small, dry sample of the crystalline compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts would be recorded.

-

Boiling Point: Due to the likely high boiling point and potential for decomposition of a carboxylic acid, vacuum distillation would be the preferred method. The boiling point would be measured at a specific reduced pressure and could be extrapolated to atmospheric pressure if necessary.

-

Solubility: The solubility would be determined by adding increasing amounts of the solute to a fixed volume of a specific solvent (e.g., water, ethanol, DMSO) at a constant temperature. The point at which no more solute dissolves would be used to calculate the solubility, often expressed in mg/mL or mol/L.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as the O-H and C=O stretches of the carboxylic acid and the C=C stretch of the allyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.[1]

-

Data Limitations

It is important for researchers to recognize that the lack of comprehensive, experimentally verified physical property data for this compound necessitates that any initial work with this compound should include its thorough physicochemical characterization. The predicted values provided should be used as estimations until they can be experimentally confirmed.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-allyl-2,3,5,6-tetrafluorobenzoic acid. Due to the absence of publicly available experimental spectra, this guide presents a predicted spectrum based on fundamental principles of nuclear magnetic resonance spectroscopy and data from analogous structures. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the allyl group and the carboxylic acid. The highly fluorinated benzene ring lacks protons, thus it will not show any signals in the ¹H NMR spectrum but will influence the electronic environment of the allyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -CH₂- (a) | 3.2 - 3.5 | Doublet of triplets (dt) or Multiplet (m) | 2H | J ≈ 6.5, 1.5 Hz |

| -CH= (b) | 5.8 - 6.1 | Multiplet (m) | 1H | - |

| =CH₂ (c) | 5.0 - 5.3 | Multiplet (m) | 2H | - |

| -COOH (d) | > 10 (variable) | Singlet (s, broad) | 1H | - |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts and coupling constants can vary based on the solvent and concentration used.

Detailed Analysis of Predicted Signals

-

Allylic Protons (-CH₂-, 'a'): These protons are adjacent to the electron-withdrawing tetrafluorinated aromatic ring, which will deshield them, causing them to appear at a relatively downfield region for allylic protons (typically 2.0-2.5 ppm). The signal is expected to be a doublet of triplets or a more complex multiplet due to coupling with the vinyl protons ('b' and 'c').

-

Vinyl Proton (-CH=, 'b'): This proton will appear as a complex multiplet due to coupling with the adjacent allylic protons ('a') and the terminal vinyl protons ('c'). Its chemical shift is expected in the typical range for vinyl protons.

-

Terminal Vinyl Protons (=CH₂, 'c'): These two protons are diastereotopic and will likely appear as a multiplet. They will couple with the other vinyl proton ('b') and show a smaller long-range coupling with the allylic protons ('a').

-

Carboxylic Acid Proton (-COOH, 'd'): The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its position can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon the addition of D₂O.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum for a fluorinated aromatic compound like this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the carboxylic acid proton.[1][2]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Instrument Setup:

- The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1][2]

- The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

3. Data Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment is typically sufficient.

- Spectral Width: A spectral width of approximately 16 ppm is recommended to ensure all signals, including the broad carboxylic acid proton, are observed.

- Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

- Relaxation Delay: A relaxation delay of 1-5 seconds should be used.

- Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the resulting spectrum.

- Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

- Integrate the signals to determine the relative ratios of the different types of protons.

- Analyze the splitting patterns and measure the coupling constants.

Visualization of Molecular Structure and ¹H NMR Correlation

The following diagram illustrates the structure of this compound and the logical relationship between its proton environments and their predicted ¹H NMR signals.

Caption: Structure of this compound and its predicted ¹H NMR signals.

References

An In-depth Technical Guide on the 13C NMR Data of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for 4-allyl-2,3,5,6-tetrafluorobenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted 13C NMR data, a comprehensive experimental protocol for its acquisition, and a relevant synthetic pathway.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were generated using a computational prediction tool and should be considered as estimates. Experimental verification is highly recommended.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165.2 |

| C-4 (Allyl) | 145.8 |

| C-2,6 (F) | 142.5 (quartet) |

| C-3,5 (F) | 139.1 (quartet) |

| C-1 (COOH) | 118.9 |

| =CH | 134.5 |

| =CH2 | 117.8 |

| -CH2- | 33.7 |

Note: The chemical shifts for the fluorine-bound carbons are expected to appear as quartets due to C-F coupling.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general procedure for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent may influence the chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tune and match the probe for 13C frequency.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and provide a more quantitative spectrum.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[1]

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is typically sufficient to cover the expected chemical shift range for most organic molecules.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

-

Perform baseline correction.

-

Integrate the peaks if quantitative analysis is desired, although routine 13C NMR spectra are generally not quantitative without specific experimental setups.

Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound, which would likely involve the allylation of a tetrafluorobenzoic acid precursor.

Caption: Plausible synthetic route to this compound.

References

An In-depth Technical Guide to the ¹⁹F NMR Analysis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectrum of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid. Due to the absence of specific experimental data for this compound in the public domain, this guide presents a predicted spectrum based on established principles of ¹⁹F NMR spectroscopy and data from analogous fluorinated aromatic compounds. It also includes a comprehensive, generalized experimental protocol for acquiring such spectra and a workflow diagram for the NMR analysis process.

Introduction to ¹⁹F NMR of Fluorinated Aromatic Compounds

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and enhances spectral resolution, proving invaluable for distinguishing between structurally similar fluorinated molecules.

In the context of drug development, the incorporation of fluorine atoms into molecular scaffolds can significantly influence a compound's metabolic stability, bioavailability, and binding affinity. Consequently, ¹⁹F NMR is a critical tool for verifying the successful incorporation of fluorine, elucidating molecular structure, and studying interactions with biological targets.

For aromatic systems like this compound, the chemical shifts of the fluorine nuclei are highly sensitive to the electronic effects (both inductive and mesomeric) of the substituents on the aromatic ring. The allyl group is a weak electron-donating group, while the carboxylic acid group is an electron-withdrawing group. These opposing electronic effects will influence the electron density at the fluorine-bearing carbon atoms, leading to distinct chemical shifts for the non-equivalent fluorine atoms. Furthermore, spin-spin coupling between the fluorine nuclei provides valuable information about their relative positions on the aromatic ring.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals due to the molecule's symmetry. The fluorine atoms at positions 2 and 6 are chemically equivalent, as are the fluorine atoms at positions 3 and 5.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Position | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) (Hz) |

| F-2, F-6 | -135 to -145 | Doublet of Doublets | ³J(F2-F3) ≈ 20-25 Hz, ⁵J(F2-F5) ≈ 5-10 Hz |

| F-3, F-5 | -155 to -165 | Doublet of Doublets | ³J(F3-F2) ≈ 20-25 Hz, ⁴J(F3-F-allyl) ≈ 1-5 Hz |

Disclaimer: The chemical shifts are predicted relative to an external standard of CFCl₃ (δ = 0 ppm). These values are estimates based on the known effects of substituents on tetrafluorobenzene rings and may vary depending on the solvent and other experimental conditions.

The fluorine atoms ortho to the electron-withdrawing carboxylic acid group (F-2 and F-6) are expected to be deshielded and thus resonate at a lower field (less negative ppm) compared to the fluorine atoms meta to this group (F-3 and F-5). The electron-donating nature of the allyl group will have a smaller opposing effect. The coupling pattern arises from the interactions between the non-equivalent fluorine nuclei.

Experimental Protocol for ¹⁹F NMR Spectroscopy

This section outlines a general procedure for acquiring a high-quality ¹⁹F NMR spectrum of a fluorinated aromatic compound like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and is chemically inert. Common choices include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional but Recommended): An internal standard can be added for precise chemical shift referencing. A common standard is trifluoroacetic acid (TFA), which is assigned a chemical shift of -76.55 ppm relative to CFCl₃.

-

Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁹F is required.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence (e.g., zgfhigqn on Bruker instruments for ¹H-decoupled ¹⁹F NMR) is typically used.

-

Spectral Width: Set a wide spectral width initially (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The center of the spectrum can be set around -150 ppm.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This can range from 16 to 128 scans or more, depending on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the chemical shifts to the internal standard or an external reference.

-

Integration: Integrate the signals to determine the relative ratios of the different types of fluorine atoms.

-

Peak Picking and Coupling Constant Analysis: Identify the peak positions and measure the J-coupling constants from the multiplet structures.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical flow of an NMR experiment, from the initial sample preparation to the final data analysis and interpretation.

Caption: General workflow for an NMR experiment.

This guide provides a foundational understanding of the expected ¹⁹F NMR characteristics of this compound and a practical protocol for its analysis. The application of these methods will be instrumental for researchers in the fields of medicinal chemistry, materials science, and chemical biology who are engaged in the synthesis and characterization of novel fluorinated compounds.

Mass Spectrometry of 4-Allyl-2,3,5,6-tetrafluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid. It covers theoretical fragmentation patterns, predicted mass-to-charge ratios, and detailed experimental protocols to aid in the identification and characterization of this compound.

Introduction

This compound is a halogenated aromatic carboxylic acid. Understanding its behavior under mass spectrometric conditions is crucial for its identification in various matrices, impurity profiling, and metabolic studies. Mass spectrometry provides valuable information regarding the molecular weight and structural features of the molecule through controlled fragmentation. This guide will focus on the expected outcomes from common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Mass Spectrometric Data

The fundamental data for the mass spectrometric analysis of this compound is its molecular formula, C₁₀H₆F₄O₂, which corresponds to a monoisotopic mass of 234.0304 Da[1].

Table 1: Predicted m/z for Molecular Ions and Adducts

| Ion Species | Formula | Predicted m/z | Ionization Mode |

| [M]⁺˙ | C₁₀H₆F₄O₂⁺˙ | 234.02985 | EI |

| [M-H]⁻ | C₁₀H₅F₄O₂⁻ | 233.02312 | ESI (-) |

| [M+H]⁺ | C₁₀H₇F₄O₂⁺ | 235.03768 | ESI (+) |

| [M+Na]⁺ | C₁₀H₆F₄O₂Na⁺ | 257.01962 | ESI (+) |

| [M+K]⁺ | C₁₀H₆F₄O₂K⁺ | 272.99356 | ESI (+) |

| [M+NH₄]⁺ | C₁₀H₁₀F₄NO₂⁺ | 252.06422 | ESI (+) |

| [M+HCOO]⁻ | C₁₁H₇F₄O₄⁻ | 279.02860 | ESI (-) |

| [M+CH₃COO]⁻ | C₁₂H₉F₄O₄⁻ | 293.04425 | ESI (-) |

Data sourced from PubChem CID 2779340[1].

Table 2: Predicted Fragment Ions for this compound

| Predicted m/z | Lost Neutral Fragment | Fragment Ion Structure (putative) | Ionization Method |

| 217.02766 | H₂O | [C₁₀H₅F₄O]⁺ | ESI (+) |

| 215.0220 | F | [C₁₀H₆F₃O₂]⁺ | EI |

| 193.0286 | C₃H₅ (Allyl radical) | [C₇HF₄O₂]⁺ | EI |

| 189.0351 | COOH | [C₉H₆F₄]⁺ | EI |

| 171.0245 | H₂O + COOH | [C₉H₅F₄]⁺ | EI |

| 121.03 | C₄H₅F₄ | [C₆H₁O₂]⁻ | ESI (-) |

| 105.03 | H₂O + C₉H₅F₄ | [C₇H₅O]⁺ (Benzoyl cation) | EI |

| 77.04 | CO + H₂O + C₉H₅F₄ | [C₆H₅]⁺ (Phenyl cation) | EI |

Experimental Protocols

While specific experimental data for this compound is not widely published, the following protocols are based on standard methods for the analysis of similar aromatic carboxylic acids.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution for ESI: Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 50:50 acetonitrile:water with 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µg/mL.

-

Working Solution for EI (if using GC-MS): Dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.

Instrumentation and Parameters

3.2.1. Electrospray Ionization (ESI) Mass Spectrometry

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive and Negative

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 500 °C

-

Desolvation Gas Flow (N₂): 600 - 1000 L/hr

-

Collision Energy (for MS/MS): A ramp of 10-40 eV to observe a range of fragment ions.

3.2.2. Electron Ionization (EI) Mass Spectrometry (coupled with Gas Chromatography)

-

Gas Chromatograph: A standard GC system with a suitable capillary column (e.g., HP-5ms, DB-5ms).

-

Injection Mode: Splitless or split, depending on concentration.

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer.

-

Ionization Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV[2]

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

Fragmentation Pathways and Mechanisms

The fragmentation of this compound is expected to be influenced by its key functional groups: the carboxylic acid, the tetrafluorinated aromatic ring, and the allyl group.

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy will likely lead to extensive fragmentation. The initial event is the formation of the molecular ion [M]⁺˙ at m/z 234.

Caption: Predicted EI Fragmentation Pathway.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da)[3]. The allyl group can be lost as an allyl radical (•C₃H₅, 41 Da). The stability of the resulting benzoyl-type cations can drive fragmentation.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique, and fragmentation is typically induced by collision-induced dissociation (CID) in the mass spectrometer.

Positive Ion Mode ([M+H]⁺): The protonated molecule at m/z 235 will likely undergo a neutral loss of water (18 Da) to form an acylium ion at m/z 217.

Negative Ion Mode ([M-H]⁻): The deprotonated molecule at m/z 233 is expected to readily lose carbon dioxide (44 Da) upon CID, a characteristic fragmentation for deprotonated carboxylic acids.

Caption: Predicted ESI Fragmentation Pathways.

Logical Workflow for Analysis

The following diagram outlines a logical workflow for the mass spectrometric analysis of this compound.

Caption: General Analytical Workflow.

This workflow begins with sample preparation, followed by analysis using either LC-MS for ESI or GC-MS for EI. Full scan mass spectrometry is used to identify the molecular ion, and MS/MS (or the fragmentation pattern in EI) is used for structural confirmation.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The provided tables of predicted masses, detailed experimental protocols, and visualized fragmentation pathways serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and metabolomics. The combination of high-resolution mass spectrometry and predictable fragmentation patterns allows for the confident identification and characterization of this molecule.

References

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 4,5,6,7-Tetrafluoronaphthalene-1,2-diol, a Representative Isomer of C10H6F4O2

Abstract

The molecular formula C10H6F4O2 encompasses a diverse array of structural isomers, each with potentially unique physicochemical and pharmacological properties. This guide focuses on a representative and synthetically accessible isomer: 4,5,6,7-Tetrafluoronaphthalene-1,2-diol . The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] This document provides an in-depth exploration of this specific tetrafluorinated naphthalene diol, serving as a technical resource for researchers and professionals in drug development. We will dissect its structural rationale, propose a detailed synthetic pathway, outline robust analytical characterization protocols, and discuss its potential applications as a scaffold in drug discovery, grounded in the established principles of fluorine chemistry.

Introduction: The Strategic Role of Fluorine in Drug Design

The prevalence of fluorinated molecules in pharmaceuticals is a testament to the element's profound impact on molecular properties.[4] Approximately 20% of all pharmaceuticals contain fluorine, a statistic that underscores its importance.[4] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, lending significant metabolic stability to drug candidates by blocking sites susceptible to oxidative metabolism.[5]

Beyond metabolic stability, fluorine's high electronegativity can significantly alter the acidity (pKa) of nearby functional groups and influence the overall electronic nature of an aromatic ring, which can be critical for modulating drug-receptor interactions.[5] The introduction of fluorine can also enhance membrane permeability and binding affinity.[2][3] Therefore, polyfluorinated scaffolds like 4,5,6,7-Tetrafluoronaphthalene-1,2-diol are of significant interest as building blocks for novel therapeutics.

Isomerism and Rationale for Compound Selection

A given molecular formula can represent numerous distinct compounds known as isomers.[6] These isomers, which include constitutional, geometric, and stereoisomers, can exhibit vastly different biological activities and toxicological profiles.[7][8] The thalidomide tragedy serves as a stark historical reminder of the critical importance of understanding isomeric forms in drug development.[7]

The formula C10H6F4O2 has a high degree of unsaturation, suggesting the presence of aromatic ring systems. While many structures are possible, we have selected 4,5,6,7-Tetrafluoronaphthalene-1,2-diol for this guide. This choice is based on the following rationale:

-

Naphthalene Scaffold: A privileged structure in medicinal chemistry, found in numerous approved drugs.

-

Catechol Moiety: The 1,2-diol (catechol) functionality is a versatile chemical handle for further modification and can act as a metal chelator or a hydrogen-bonding pharmacophore.

-

Polyfluorination: The tetrafluorinated ring provides a clear case study for the effects of extensive fluorination on a known scaffold, maximizing metabolic stability and altering electronic properties.

This specific isomer serves as an exemplary model for discussing the synthesis, analysis, and potential utility relevant to the broader class of fluorinated aromatic compounds.

Proposed Synthesis Protocol

The synthesis of 4,5,6,7-Tetrafluoronaphthalene-1,2-diol can be approached via a multi-step pathway starting from commercially available precursors. The proposed workflow is designed to be robust and scalable for laboratory settings.

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound from octafluoronaphthalene.

Step-by-Step Methodology

Step 1: Synthesis of 1,2-Dimethoxy-4,5,6,7-tetrafluoronaphthalene

-

Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add octafluoronaphthalene (1 eq.).

-

Solvent & Reagent Addition: Dissolve the starting material in anhydrous methanol (MeOH). Add a solution of sodium methoxide (2.2 eq.) in MeOH dropwise at room temperature. The use of a slight excess of the nucleophile ensures complete reaction at the most activated positions.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is neutral.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the dimethoxy intermediate.

Step 2: Demethylation to 4,5,6,7-Tetrafluoronaphthalene-1,2-diol

-

Reactor Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the purified 1,2-dimethoxy-4,5,6,7-tetrafluoronaphthalene (1 eq.) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add boron tribromide (BBr3, 2.5 eq.) dropwise via syringe. BBr3 is a strong Lewis acid highly effective for cleaving aryl methyl ethers.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor for the disappearance of the starting material by TLC.

-

Quenching & Workup: Carefully quench the reaction by slowly adding methanol at 0°C, followed by water.

-

Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and filter.

-

Purification: Remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to afford the final product, 4,5,6,7-Tetrafluoronaphthalene-1,2-diol.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound.

Table of Analytical Techniques and Expected Results

| Technique | Purpose | Expected Result for C10H6F4O2 (as 4,5,6,7-Tetrafluoronaphthalene-1,2-diol) |

| ¹H NMR | Proton environment analysis | Two distinct signals: one for the two aromatic protons (H-3, H-8) and a broad singlet for the two hydroxyl (-OH) protons. |

| ¹³C NMR | Carbon skeleton analysis | Approximately 10 signals corresponding to the different carbon environments. Carbons attached to fluorine will show characteristic C-F coupling. |

| ¹⁹F NMR | Fluorine environment analysis | Two distinct signals (multiplets) for the two non-equivalent fluorine atoms (F-4/F-7 and F-5/F-6), showing F-F coupling. |

| HRMS (ESI) | Exact mass determination | Calculation of the molecular formula from the high-resolution mass-to-charge ratio. Expected [M-H]⁻ ion at m/z 237.0082. |

| FTIR | Functional group identification | Broad O-H stretch (~3400 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹). |

| Melting Point | Purity assessment | A sharp, defined melting point range indicates high purity. |

Logical Flow for Compound Validation

Caption: A self-validating workflow for analytical characterization of the final product.

Potential Applications in Drug Development

The 4,5,6,7-Tetrafluoronaphthalene-1,2-diol scaffold is a versatile starting point for creating libraries of novel compounds for drug screening.

-

Kinase Inhibitors: The naphthalene core is a common feature in ATP-competitive kinase inhibitors. The catechol moiety can be functionalized to target the hinge-binding region or solvent-exposed regions of the kinase active site. The fluorine atoms can enhance binding affinity through favorable interactions with the protein backbone and improve metabolic stability.

-

Bioisosteric Replacement: The tetrafluorinated catechol can serve as a bioisostere for other chemical groups. For instance, it can mimic phosphate groups or other hydrogen-bonding motifs while offering superior drug-like properties.

-

Positron Emission Tomography (PET) Imaging: The synthesis can be adapted to incorporate the ¹⁸F radioisotope.[2][4] An ¹⁸F-labeled version of a drug candidate derived from this scaffold would enable non-invasive in vivo imaging to study its pharmacokinetics and target engagement, accelerating preclinical development.[3]

Conclusion

While the molecular formula C10H6F4O2 represents a multitude of isomers, this guide has provided a comprehensive technical overview of a single, rationally chosen representative: 4,5,6,7-Tetrafluoronaphthalene-1,2-diol. By detailing a robust synthetic protocol, a thorough analytical validation workflow, and exploring its potential in drug discovery, we establish this compound as a valuable building block for medicinal chemistry. The principles discussed herein are broadly applicable to the development of other novel fluorinated molecules, highlighting the enduring importance of fluorine chemistry in the creation of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eureka.patsnap.com [eureka.patsnap.com]

- 8. Development of New Stereoisomeric Drugs | FDA [fda.gov]

4-Allyl-2,3,5,6-tetrafluorobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, a fluorinated aromatic carboxylic acid. The document details its chemical structure, physicochemical properties, a representative synthesis protocol, and explores its potential, though currently unelucidated, role in biological signaling pathways based on the activities of structurally related molecules.

Chemical Identity and Properties

This compound is a synthetic organic compound characterized by a tetrafluorinated benzene ring substituted with a carboxylic acid group and an allyl group. The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is: C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F[1].

Table 1: Physicochemical and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C10H6F4O2 | [1][2] |

| Molecular Weight | 234.15 g/mol | [2] |

| CAS Number | 79538-02-6 | [2] |

| Predicted XlogP | 2.9 | [1] |

| Predicted Collision Cross Section ([M-H]⁻) | 138.8 Ų | [1] |

| Appearance | White to off-white solid (presumed) | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from structure |

Synthesis Protocol

Reaction Scheme:

A potential synthesis could involve the reaction of pentafluorobenzoic acid with an allylating agent, such as allylmagnesium bromide, followed by a selective protonation. A more controlled approach, outlined below, involves the synthesis of a 4-amino-2,3,5,6-tetrafluorobenzoic acid intermediate, followed by a Sandmeyer-type reaction to introduce the allyl group.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzoic acid

This step is adapted from the synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid from pentafluorobenzoic acid[3].

-

A mixture of 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid and 400 ml of nitromethane is saturated with anhydrous ammonia at room temperature.

-

The mixture is then heated in a sealed vessel at 100°C for 20 hours.

-

After cooling, the resulting solution is evaporated to dryness.

-

The residue is recrystallized from a chloroform-hexane mixture to yield 4-amino-2,3,5,6-tetrafluorobenzoic acid as a white solid.

Step 2: Diazotization and Allylation (Hypothetical)

This step is a hypothetical adaptation of the Sandmeyer reaction.

-

The 4-amino-2,3,5,6-tetrafluorobenzoic acid is dissolved in an acidic aqueous solution (e.g., HCl or H2SO4) and cooled to 0-5°C.

-

A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

In a separate flask, a solution of allyl bromide and a copper(I) catalyst (e.g., CuBr) is prepared.

-

The cold diazonium salt solution is slowly added to the allyl bromide solution, leading to the evolution of nitrogen gas and the formation of this compound.

-

The product would then be extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.

Disclaimer: This protocol is illustrative and based on the synthesis of similar compounds. Optimization of reaction conditions and purification methods would be necessary.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. However, the structural motifs present in the molecule—the fluorinated benzoic acid core and the allyl group—are found in compounds with known biological activities.

The introduction of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability[4][5]. Fluorinated benzoic acids, in particular, are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors[6].

The allyl group is also a feature of various biologically active natural and synthetic compounds. For instance, derivatives of 4-allyl-2-methoxyphenol have shown cytotoxicity against human breast cancer cells[7].

Given these precedents, it is plausible that this compound could be investigated for its potential as a modulator of various biological pathways. A hypothetical workflow for screening such a compound is presented below.

Based on the activities of similar compounds, a potential, though speculative, area of investigation could be its effect on inflammatory signaling pathways, such as the NF-κB pathway, which is often targeted by anti-inflammatory drugs.

This guide serves as a foundational resource for researchers interested in this compound. While direct experimental data remains limited, the information provided on its chemical nature and the activities of related compounds suggests it may be a valuable molecule for further investigation in various scientific disciplines.

References

An In-depth Technical Guide to 4-Allyl-2,3,5,6-tetrafluorobenzoic acid

This technical guide provides a comprehensive overview of the key scientific literature concerning 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a fluorinated aromatic carboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 79538-02-6 | [1] |

| Molecular Formula | C₁₀H₆F₄O₂ | [1] |

| Molecular Weight | 234.15 g/mol | [1] |

| Canonical SMILES | C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | [2] |

| InChI Key | INABVTWXXDFTOB-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic data for this compound has been reported in the literature, providing insight into its molecular structure.

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃, ppm) | 2.42 (s, 1H); 3.35 (m, 2H); 4.68 (m, 2H); 4.82-5.10 (m, 2H); 5.55-5.98 (m, 1H) |

| Infrared (liquid film, cm⁻¹) | 3600-3100, 2950, 1640, 1490, 1300, 1270, 1020, 860 |

| FTIR | A publicly available FTIR spectrum can be accessed.[3] |

Synthesis and Experimental Protocols

Plausible Synthesis of this compound

This proposed protocol is based on analogous syntheses of similar compounds.

Materials:

-

1-Allyl-2,3,5,6-tetrafluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a gas inlet for inert atmosphere (Argon or Nitrogen) is charged with 1-Allyl-2,3,5,6-tetrafluorobenzene and dry tetrahydrofuran (THF).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (in hexanes) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction is monitored for completion (e.g., by TLC or GC-MS of quenched aliquots).

-

Carboxylation: The reaction mixture is quenched by the addition of crushed dry ice (solid CO₂) in excess. The cooling bath is removed, and the mixture is allowed to slowly warm to room temperature with continuous stirring.

-

Work-up: Once at room temperature, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is acidified with hydrochloric acid to a pH of approximately 1-2.

-

Extraction: The acidified aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Caption: Plausible synthesis workflow for this compound.

Applications in Coordination Chemistry

Recent research has demonstrated the use of this compound as a ligand in the synthesis of metal-organic complexes. A study published in the Journal of Structural Chemistry in 2024 describes the synthesis, structure, and photoluminescent properties of complexes involving Zn²⁺, Mn²⁺, Cd²⁺, Eu³⁺, and Tb³⁺ ions with this compound anions and 1,10-phenanthroline. This indicates its utility in the development of novel materials with potential applications in luminescence and materials science.

General Experimental Workflow for Metal Complex Formation

The following is a generalized workflow for the formation of metal complexes as described in the literature.

Materials:

-

This compound

-

A metal salt (e.g., ZnCl₂, MnCl₂, Cd(NO₃)₂, Eu(NO₃)₃, Tb(NO₃)₃)

-

1,10-Phenanthroline

-

A suitable solvent system (e.g., ethanol/water, DMF)

-

Base (e.g., NaOH or triethylamine) for deprotonation of the carboxylic acid

Procedure:

-

Ligand Preparation: this compound is dissolved in a suitable solvent, and a stoichiometric amount of base is added to deprotonate the carboxylic acid, forming the carboxylate anion.

-

Complexation: The metal salt and 1,10-phenanthroline are dissolved in a separate portion of the solvent.

-

Reaction: The solution of the deprotonated ligand is added to the solution of the metal salt and 1,10-phenanthroline.

-

Crystallization: The resulting mixture is stirred, and the metal complex is typically isolated by slow evaporation of the solvent, vapor diffusion, or hydrothermal methods to yield crystalline material.

-

Characterization: The structure and properties of the resulting complexes are characterized by techniques such as single-crystal X-ray diffraction, IR spectroscopy, and photoluminescence spectroscopy.

Caption: Generalized workflow for the synthesis of metal-organic complexes.

Conclusion

This compound is a valuable fluorinated building block with demonstrated applications in coordination chemistry. While detailed synthetic procedures are not widely disseminated in publicly accessible literature, established organometallic methodologies provide a clear pathway for its preparation. The primary known application of this compound is as a ligand for the formation of photoluminescent metal-organic complexes, suggesting its potential for the development of advanced materials. Further research into this compound and its derivatives may unveil additional applications in materials science and medicinal chemistry.

References

Reactivity of the Allyl Group in Tetrafluorobenzoic Acid: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the predicted reactivity of the allyl group in tetrafluorobenzoic acid, with a specific focus on Allyl 2,3,5,6-Tetrafluorobenzoate. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established principles of organic chemistry and the known reactivity of related allyl esters and fluorinated aromatic compounds. It is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique chemical properties imparted by the combination of a reactive allyl moiety and a strongly electron-withdrawing tetrafluorobenzoyl group. The guide covers plausible synthetic routes, key reaction pathways of the allyl group—including electrophilic additions, palladium-catalyzed cross-couplings, and allylic C-H functionalization—and provides detailed, representative experimental protocols.

Introduction

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The tetrafluorobenzoic acid core is a powerful electron-withdrawing group, significantly influencing the electronic properties of adjacent functional groups. When combined with an allyl group—a versatile handle for a wide array of chemical transformations—the resulting molecule, such as Allyl 2,3,5,6-Tetrafluorobenzoate, becomes a valuable, albeit challenging, synthetic intermediate.

This guide will explore the predicted reactivity of the allyl group in this electron-deficient environment. The primary focus will be on Allyl 2,3,5,6-Tetrafluorobenzoate as a representative structure. The electron-withdrawing nature of the perfluorinated aromatic ring is expected to modulate the standard reactivity of the allyl group in several key ways:

-

Alkene Nucleophilicity: The nucleophilicity of the carbon-carbon double bond is predicted to be significantly reduced, slowing the rate of typical electrophilic addition reactions.

-

Allylic C-H Bonds: The acidity and reactivity of the allylic protons may be altered, potentially influencing radical and oxidation reactions.

-

Leaving Group Ability: The 2,3,5,6-tetrafluorobenzoyloxy group is an excellent leaving group, facilitating reactions such as palladium-catalyzed allylic substitutions.

This document will systematically detail these predicted reactivities, providing theoretical background, representative experimental protocols, and structured data tables to guide further research.

Synthesis of Allyl 2,3,5,6-Tetrafluorobenzoate

The most direct route to Allyl 2,3,5,6-Tetrafluorobenzoate is the esterification of 2,3,5,6-Tetrafluorobenzoic acid with allyl alcohol. Standard acid-catalyzed Fischer esterification may be effective, but for a more robust and high-yielding procedure, the use of a coupling agent or the conversion of the carboxylic acid to a more reactive acyl chloride is recommended.

Experimental Protocol: Synthesis via Acyl Chloride

Step 1: Synthesis of 2,3,5,6-Tetrafluorobenzoyl chloride 2,3,5,6-Tetrafluorobenzoic acid (1.0 eq.) is refluxed with thionyl chloride (SOCl₂, 2.0-3.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) for 2-4 hours. The excess thionyl chloride is removed by distillation, and the resulting 2,3,5,6-tetrafluorobenzoyl chloride is purified by vacuum distillation.

Step 2: Esterification with Allyl Alcohol To a solution of allyl alcohol (1.2 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, the 2,3,5,6-tetrafluorobenzoyl chloride (1.0 eq.) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Predicted Reactivity of the Allyl Group

The reactivity of the allyl group in Allyl 2,3,5,6-Tetrafluorobenzoate is governed by three main sites: the π-bond of the alkene, the allylic C-H bonds, and the C-O single bond where the ester can act as a leaving group.

Reactions at the C=C Double Bond: Electrophilic Addition

The π-bond of the allyl group can be a target for electrophiles. However, the strong electron-withdrawing effect of the tetrafluorobenzoyl group deactivates the double bond towards electrophilic attack by reducing its electron density. Consequently, reactions with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) are expected to be slower than for electron-neutral or electron-rich allyl systems.

For example, the bromination of the double bond would proceed via a bromonium ion intermediate. This reaction may require more forcing conditions or a Lewis acid catalyst to proceed at a reasonable rate.

Caption: Predicted pathway for electrophilic bromination.

Palladium-Catalyzed Cross-Coupling Reactions

Allyl esters are excellent substrates for palladium-catalyzed reactions. The tetrafluorobenzoyloxy group is a good leaving group, making the substrate highly suitable for transformations that proceed via a π-allylpalladium intermediate.

In the Tsuji-Trost reaction, a nucleophile attacks the allyl group, displacing the carboxylate leaving group in the presence of a Pd(0) catalyst. This reaction is highly efficient for forming new carbon-carbon or carbon-heteroatom bonds. The reaction proceeds through the formation of a cationic (π-allyl)palladium complex.

Caption: Catalytic cycle for the Tsuji-Trost reaction.

The Heck reaction involves the coupling of the allyl ester with an organohalide or triflate. While the Heck reaction is more commonly performed on unactivated alkenes, allylic esters can participate. The reaction with arenediazonium salts, for instance, has been shown to be highly regio- and stereoselective.[1] The reaction involves the oxidative addition of Pd(0) to the aryl halide, followed by insertion of the allyl double bond and subsequent elimination steps.

Reactions at the Allylic C-H Bonds

The C-H bonds at the allylic position (the -CH₂- group adjacent to the double bond) are inherently weaker than typical sp³ C-H bonds, making them susceptible to radical and oxidation reactions.[2]

Radical halogenation at the allylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). This reaction proceeds via a resonance-stabilized allylic radical. The use of NBS maintains a low concentration of Br₂, which favors allylic substitution over electrophilic addition to the double bond.[1][3][4]

Caption: Radical mechanism for allylic bromination with NBS.

The allylic position can be oxidized to introduce a carbonyl or hydroxyl group using various reagents. For example, selenium dioxide (SeO₂) can introduce a hydroxyl group at the allylic position. Other oxidation systems, often employing transition metal catalysts with oxidants like tert-butyl hydroperoxide (TBHP), can convert the allylic methylene group into a carbonyl, forming an enone.[5][6][7][8]

Summary of Predicted Reactivity

The following table summarizes the key predicted reactions for the allyl group of Allyl 2,3,5,6-Tetrafluorobenzoate.

| Reaction Type | Reagents & Conditions | Key Intermediate | Predicted Outcome & Notes |

| Electrophilic Addition | Br₂ in CCl₄ | Bromonium Ion | Low to Moderate Yield. Reaction is likely slow due to the electron-withdrawing nature of the ester. May require a Lewis acid catalyst. |

| Tsuji-Trost Reaction | Pd(PPh₃)₄, Nucleophile (e.g., malonate anion) | π-Allylpalladium Complex | High Yield. The tetrafluorobenzoate is an excellent leaving group, facilitating the formation of the Pd-complex. |

| Heck Reaction | Pd(OAc)₂, Aryl Halide (Ar-X), Base | Organopalladium Complex | Moderate to High Yield. Versatile C-C bond formation. Regioselectivity may be an issue depending on the specific conditions and substrate. |

| Allylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | Allylic Radical | Good Yield. Standard method for allylic functionalization. Selectivity for substitution over addition is high. |

| Allylic Oxidation | SeO₂, dioxane, heat | Organoselenium intermediate | Moderate Yield. Forms the corresponding allylic alcohol. |

| Allylic Oxidation | CrO₃, Pyridine | Chromate Ester | Moderate Yield. Forms the corresponding α,β-unsaturated aldehyde (acrolein derivative). |

Detailed Representative Experimental Protocols

Disclaimer: These protocols are adapted from literature procedures for similar substrates and have not been optimized for Allyl 2,3,5,6-Tetrafluorobenzoate. They should be performed with appropriate safety precautions by trained personnel.

Protocol: Tsuji-Trost Reaction with Dimethyl Malonate

-

Materials: Allyl 2,3,5,6-Tetrafluorobenzoate (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), Dimethyl malonate (1.2 eq.), Sodium hydride (NaH, 1.2 eq.), Dry Tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add dry THF and sodium hydride.

-

Cool the suspension to 0 °C and add dimethyl malonate dropwise. Stir for 20 minutes at 0 °C to form the sodium salt.

-

Add Pd(PPh₃)₄ to the flask, followed by a solution of Allyl 2,3,5,6-Tetrafluorobenzoate in THF.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-